An In-depth Technical Guide to the Physical Properties of cis-3-Carbomethoxycyclohexane-1-carboxylic acid
An In-depth Technical Guide to the Physical Properties of cis-3-Carbomethoxycyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Carbomethoxycyclohexane-1-carboxylic acid, a bifunctional organic molecule, holds significant value as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and specialty polymers.[1] Its rigid cyclohexane core, substituted with both a carboxylic acid and a methyl ester group in a cis configuration, imparts specific stereochemical constraints and reactivity that are highly sought after in medicinal chemistry and materials science. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in designing and optimizing synthetic routes, predicting its behavior in various media, and ensuring the purity and quality of the resulting products. This technical guide provides a comprehensive overview of the key physical and spectral properties of cis-3-carbomethoxycyclohexane-1-carboxylic acid, supplemented with detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of a compound are dictated by its molecular structure. In the case of cis-3-carbomethoxycyclohexane-1-carboxylic acid, the presence of a polar carboxylic acid group and a moderately polar methyl ester group, combined with a nonpolar cyclohexane backbone, results in a unique set of properties. These properties are crucial for predicting its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | [2][3] |
| Molecular Weight | 186.21 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 66-66.8 °C | [5][6] |
| Boiling Point | 136-140 °C | [5][6] |
| Predicted pKa | 4.37 ± 0.10 | [6] |
Rationale for Physical State and Melting/Boiling Points: The presence of the carboxylic acid functionality allows for strong intermolecular hydrogen bonding, leading to the formation of dimers. This, in conjunction with the molecule's overall polarity, results in a solid state at room temperature with a relatively moderate melting point. The boiling point is also elevated due to these intermolecular forces.
Solubility Profile
The solubility of cis-3-carbomethoxycyclohexane-1-carboxylic acid is dictated by the principle of "like dissolves like." The presence of both polar (carboxylic acid, ester) and nonpolar (cyclohexane ring) regions allows for solubility in a range of solvents.
Qualitative Solubility:
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Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents, leading to moderate to good solubility. Solubility in water is expected to be limited due to the nonpolar cyclohexane ring, but will increase significantly in alkaline aqueous solutions due to the formation of the water-soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Good solubility is anticipated in these solvents due to favorable dipole-dipole interactions with the carboxylic acid and ester moieties.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the dominant polarity of the functional groups.
Spectral Data and Interpretation
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of cis-3-carbomethoxycyclohexane-1-carboxylic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For cis-3-carbomethoxycyclohexane-1-carboxylic acid, the spectrum is expected to exhibit distinct signals for the protons on the cyclohexane ring, the methoxy group, and the carboxylic acid.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | broad singlet | 1H | -COOH |
| ~3.7 | singlet | 3H | -OCH₃ |
| ~2.2-2.6 | multiplet | 2H | -CH(COOH) and -CH(COOCH₃) |
| ~1.2-2.1 | multiplet | 8H | Cyclohexane ring -CH₂- |
Interpretation: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift due to deshielding and hydrogen exchange. The sharp singlet for the methoxy protons will be upfield. The methine protons on the carbons bearing the functional groups will be deshielded and appear as a multiplet. The remaining methylene protons of the cyclohexane ring will resonate as a complex series of multiplets in the aliphatic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~178-182 | -COOH |
| ~173-176 | -COOCH₃ |
| ~51-53 | -OCH₃ |
| ~40-45 | -CH(COOH) and -CH(COOCH₃) |
| ~25-35 | Cyclohexane ring -CH₂- |
Interpretation: The carbonyl carbons of the carboxylic acid and the ester will be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The methoxy carbon will appear in the typical range for such groups. The carbons of the cyclohexane ring will resonate in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of cis-3-carbomethoxycyclohexane-1-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and ester groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~2940, ~2860 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1200-1300 | Strong | C-O stretch (ester and carboxylic acid) |
Interpretation: The most prominent feature will be the very broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, which will overlap with the C-H stretching vibrations. Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid. The presence of both confirms the bifunctional nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound, may be observed, although it might be weak.
-
Key Fragmentation Peaks:
-
m/z = 171: Loss of a methyl group (-CH₃)
-
m/z = 155: Loss of a methoxy group (-OCH₃)
-
m/z = 141: Loss of a carboxyl group (-COOH)
-
m/z = 127: Loss of a carbomethoxy group (-COOCH₃)
-
m/z = 59: Fragment corresponding to the carbomethoxy group ([COOCH₃]⁺)
-
Interpretation: The fragmentation pattern will be influenced by the presence of the two functional groups. Cleavage adjacent to the carbonyl groups is a common fragmentation pathway.
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the experimental determination of key physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline cis-3-carbomethoxycyclohexane-1-carboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.
Causality: A slow heating rate near the melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
Solubility Determination
This protocol provides a systematic approach to qualitatively assess the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, toluene, hexane) are selected.
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble."
Self-Validation: The experiment should be repeated to ensure reproducibility. For partially soluble compounds, the amount of solvent can be incrementally increased to determine an approximate solubility limit.
Conclusion
The physical and spectral properties of cis-3-carbomethoxycyclohexane-1-carboxylic acid are a direct reflection of its unique molecular architecture. This guide has provided a detailed overview of these properties, offering valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. The presented data and experimental protocols serve as a foundational resource for the effective handling, characterization, and application of this important chemical intermediate. The combination of a rigid alicyclic core with strategically placed carboxylic acid and ester functionalities makes this compound a valuable tool for the creation of novel molecules with tailored properties.
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